(1R,2R,5S)-2-{4-Methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-YL)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
The compound “(1R,2R,5S)-2-{4-Methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-YL)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[321]octan-4-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, the introduction of the triazole and imidazole rings, and the incorporation of the nitro and thioxo groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. Optimization of reaction conditions and purification methods is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the thioxo group yields a sulfoxide or sulfone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a catalyst in specific reactions.
Biology
In biology, this compound may have potential as a biochemical probe or as a tool for studying specific biological pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and thioxo groups may play a crucial role in its activity, potentially through redox reactions or covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with triazole and imidazole rings, such as:
- (1R,2R,5S)-2-{4-Methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-YL)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds.
Properties
Molecular Formula |
C14H16N6O5S |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
(1R,2R,5S)-2-[4-methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C14H16N6O5S/c1-7-15-4-12(20(22)23)18(7)5-11-16-19(14(26)17(11)2)8-3-9(21)13-24-6-10(8)25-13/h4,8,10,13H,3,5-6H2,1-2H3/t8-,10+,13+/m1/s1 |
InChI Key |
QNDOGKOHBGGRNX-DVYJOKAKSA-N |
Isomeric SMILES |
CC1=NC=C(N1CC2=NN(C(=S)N2C)[C@@H]3CC(=O)[C@H]4OC[C@@H]3O4)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC2=NN(C(=S)N2C)C3CC(=O)C4OCC3O4)[N+](=O)[O-] |
Origin of Product |
United States |
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